5-Amino-2-chloro-4-methylbenzenesulfonic acid

描述

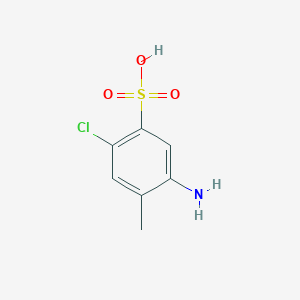

5-Amino-2-chloro-4-methylbenzenesulfonic acid (CAS: 83543-94-6) is a benzenesulfonic acid derivative with the molecular formula C₇H₈ClNO₃S and a molecular weight of 221.66 g/mol . Its structure features a sulfonic acid group (-SO₃H) at position 1, an amino group (-NH₂) at position 5, a chlorine atom at position 2, and a methyl group (-CH₃) at position 4 (see Figure 1). This compound is primarily used as a building block in medicinal chemistry and combinatorial synthesis due to its reactive functional groups, which enable diverse derivatization .

Figure 1: Structure of this compound .

属性

IUPAC Name |

5-amino-2-chloro-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKLFVCDERLWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565508 | |

| Record name | 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83543-94-6 | |

| Record name | 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination

- Starting material: p-toluenesulfonic acid.

- Chlorination introduces a chlorine atom at the 3-position relative to the sulfonic acid group.

- The reaction conditions typically involve controlled chlorinating agents under conditions that favor selective substitution without over-chlorination or degradation.

Nitration

- The chlorinated intermediate undergoes nitration to introduce a nitro group.

- Optimization of nitration conditions is critical for yield and selectivity.

- Key parameters include:

- Mass ratio of fuming sulfuric acid to sodium 2-chlorotoluene-4-sulfonate: 4:1.

- Molar ratio of fuming nitric acid to sodium 2-chlorotoluene-4-sulfonate: 1.05:1.

- Reaction temperature: −5 °C.

- Reaction time: 3 hours.

- Under these optimized conditions, the nitration yield reaches 91%, significantly higher than the previous industrial yield of 65.7%.

Isolation of Nitro Isomer

- The nitration produces a mixture of nitro isomers.

- The desired 2-chloro-4-methyl-6-nitrobenzenesulfonic acid is precipitated by adding sodium chloride solution.

- The product is separated by filtration from aqueous sulfuric acid solutions, particularly at 0.7 mass fraction sulfuric acid, where solubility is minimal, facilitating efficient separation and recycling of sulfuric acid.

Reduction (Bechamp Reduction)

- The nitro group is reduced to an amino group using iron powder and acetic acid.

- This classical Bechamp reduction is effective for converting nitrobenzenesulfonic acids to the corresponding aminobenzenesulfonic acids.

- The reaction conditions are controlled to avoid over-reduction or side reactions.

- The final product is obtained as a white to light yellow crystalline powder, practically insoluble in water as the free acid but soluble as sodium or ammonium salts.

- The nitration step is the most critical for yield improvement.

- Optimization studies have shown that controlling temperature, acid concentrations, and reaction time can significantly enhance yield and purity.

- Recycling of concentrated sulfuric acid after product separation reduces waste and cost.

- The solubility data of intermediates in sulfuric acid solutions guide the separation and purification steps.

| Step | Reaction Conditions | Key Parameters | Yield / Notes |

|---|---|---|---|

| Chlorination | Controlled chlorination of p-toluenesulfonic acid | Selective substitution at 3-position | High selectivity required |

| Nitration | Fuming sulfuric acid and fuming nitric acid | Mass ratio H2SO4:substrate = 4:1; Molar ratio HNO3:substrate = 1.05:1; Temp = −5 °C; Time = 3 h | Yield improved to 91% from 65.7% |

| Isolation | Precipitation with sodium chloride in 0.7 mass fraction H2SO4 | Filtration of sodium 2-chloro-5-nitrotoluene-4-sulfonate | Efficient separation and acid recycling |

| Reduction (Bechamp) | Iron powder and acetic acid | Controlled reduction conditions | Conversion to amino compound |

- Alternative sulfonation and diazotization methods exist for related compounds but are less commonly applied for this specific compound.

- The compound is used primarily as a diazo component in azo dye manufacture, so purity and isomeric composition are critical for downstream applications.

The preparation of 5-amino-2-chloro-4-methylbenzenesulfonic acid is a multi-step process involving chlorination, nitration, and reduction. Recent research has optimized the nitration step to significantly improve yield and process efficiency. The use of controlled reaction conditions and effective separation techniques ensures high purity and cost-effective production. This compound remains a vital intermediate in the dye and pigment industry.

化学反应分析

Types of Reactions

5-Amino-2-chloro-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can be used in diazo coupling reactions to form azo dyes.

Common Reagents and Conditions

Nitration: Nitric acid is used for nitration.

Reduction: Acetic acid and iron powder are common reagents for reduction.

Major Products Formed

科学研究应用

5-Amino-2-chloro-4-methylbenzenesulfonic acid, often referred to in scientific literature as an important chemical compound, has a variety of applications, particularly in the fields of dye production, pharmaceuticals, and analytical chemistry. This article will explore its applications in detail, supported by relevant case studies and data tables.

Dye Production

One of the primary applications of this compound is as an intermediate in the synthesis of azo dyes and pigments. It serves as a diazo component in the production of Lake Red C and CLT Acid, which are widely used in various dyeing processes for textiles and food products .

Case Study: Azo Dye Synthesis

A study demonstrated the effectiveness of using this compound in synthesizing azo dyes through diazotization reactions. The resultant dyes exhibited excellent color fastness properties, making them suitable for industrial applications.

Pharmaceutical Applications

In pharmaceuticals, this compound plays a role in drug formulation and development. Its derivatives have been explored for potential therapeutic effects, particularly in liver-related drug metabolism studies.

Case Study: Drug Metabolism

Research involving human Carboxylesterase (hCAR) has shown that compounds related to this compound can influence drug metabolism pathways, particularly those involving cytochrome P450 enzymes. This insight is crucial for understanding how drugs are processed in the liver and can lead to improved drug design .

Analytical Chemistry

The compound is also utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. Its compatibility with different mobile phases allows for effective purification processes.

Case Study: HPLC Method Development

A method was developed using reverse phase HPLC with this compound as a standard. The method demonstrated high sensitivity and specificity for detecting impurities in pharmaceutical formulations, thus enhancing quality control measures .

作用机制

The mechanism of action of 5-Amino-2-chloro-4-methylbenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

2-Amino-4-chloro-5-methylbenzenesulfonic Acid (CAS: 88-51-7)

- Molecular Formula: C₇H₈ClNO₃S (same as the target compound).

- Substituent Positions: Amino (position 2), chloro (position 4), methyl (position 5) .

- Key Differences: The positional swap of amino and chloro groups alters physicochemical properties. For instance, the sulfonic acid group’s proximity to the amino group in this isomer may enhance acidity compared to the target compound.

- Solubility: Slightly soluble in aqueous acid and DMSO .

5-Amino-2-chlorobenzenesulfonic Acid

- Molecular Formula: C₆H₆ClNO₃S.

- Substituent Positions: Amino (position 5), chloro (position 2), sulfonic acid (position 1) .

- Key Differences: Lacks the methyl group, reducing steric hindrance and hydrophobicity. This simplifies its use in reactions requiring less bulky intermediates.

Functional Group Variants

6-Amino-4-chlorophenol-2-sulfonic Acid (CAS: 88-23-3)

- Molecular Formula: C₆H₆ClNO₄S.

- Substituent Positions: Hydroxyl (-OH) at position 2, amino at position 6, chloro at position 4, sulfonic acid at position 1 .

- Key Differences: The hydroxyl group increases acidity (pKa ~2–3) and solubility in polar solvents compared to the methyl-bearing target compound.

4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic Acid (CAS: 915933-68-5)

- Molecular Formula: C₁₄H₁₂ClNO₅S.

- Substituent Positions: Methoxy (-OCH₃) at position 2, sulfonamide (-SO₂NH-) linkage, and carboxylic acid (-COOH) group .

- Key Differences: The sulfonamide and carboxylic acid groups make this compound more suited for pharmaceutical applications (e.g., enzyme inhibition) due to enhanced hydrogen-bonding capacity .

Sulfonamide Derivatives

2-(Acetylamino)-5-(aminosulfonyl)-4-chlorobenzoic Acid (CAS: 17560-54-2)

- Molecular Formula: C₉H₉ClN₂O₅S.

- Substituent Positions: Acetamido (-NHCOCH₃) at position 2, sulfamoyl (-SO₂NH₂) at position 5, chloro at position 4 .

- Key Differences: The sulfamoyl and carboxylic acid groups confer dual acidity (pKa ~2.73), making it useful in diuretic or antidiabetic drug synthesis .

Comparative Data Table

生物活性

5-Amino-2-chloro-4-methylbenzenesulfonic acid, with the molecular formula C7H8ClNO3S, is an organic compound belonging to the class of benzenesulfonic acids. This compound has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group (-NH2), a chlorine atom (-Cl), and a methyl group (-CH3) attached to a benzene ring, which contributes to its chemical reactivity and biological interactions. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its functional groups:

- Amino Group : Capable of forming hydrogen bonds, which can facilitate interactions with various biomolecules.

- Chlorine Atom : Engages in halogen bonding, potentially enhancing the compound's reactivity towards biological targets.

These interactions may influence the compound's ability to affect enzymatic activities and cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism involves disrupting bacterial cell membranes and inhibiting cellular functions.

Biodegradation Studies

In environmental studies, the biodegradation potential of this compound was assessed using microbial strains such as Pseudomonas fluorescens. Results indicated a low biodegradation rate under aerobic conditions compared to other organic compounds like phenol and salicylic acid . This suggests that while it may not readily degrade in certain environments, it poses less risk for rapid environmental breakdown.

Synthesis and Applications

This compound is often synthesized as an intermediate in dye production. Its ability to undergo electrophilic substitution reactions makes it valuable in creating azo dyes. The following table summarizes key findings from various studies:

Toxicological Assessments

Toxicological studies have indicated potential health risks associated with exposure to this compound. Ingestion has been linked to methaemoglobinaemia and other gastrointestinal disorders . Such findings underscore the need for careful handling and usage guidelines in industrial applications.

常见问题

Q. What are the standard synthetic routes for 5-Amino-2-chloro-4-methylbenzenesulfonic acid?

Methodological Answer: Synthesis typically involves sulfonation of a substituted aniline derivative. For example:

- Step 1 : React 4-methyl-2-chloroaniline with chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. Excess chlorosulfonic acid (10–20 parts by weight) is used, followed by gradual addition of sodium chloride (90–170 parts by weight) to stabilize intermediates .

- Step 2 : Heat the mixture at 150°C for 2 hours to complete sulfonation.

- Step 3 : Quench the reaction in water to precipitate the sulfonyl chloride intermediate.

- Step 4 : Treat with ammonium hydroxide or amines to form the final sulfonic acid derivative .

Alternative routes may use sulfuric acid as a sulfonating agent for analogous structures, requiring precise temperature control to avoid over-sulfonation .

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification : Recrystallize from solvents like aqueous acid (slight solubility) or DMSO, as noted for structurally similar sulfonic acids .

- Characterization :

- NMR Spectroscopy : Confirm substitution patterns using and NMR, comparing chemical shifts to analogous compounds (e.g., 3-Amino-5-chloro-4-methylbenzenesulfonic acid, δ 7.2–7.8 ppm for aromatic protons) .

- HPLC/MS : Validate purity (>95%) and molecular weight (221.66 g/mol for the methyl derivative) .

- Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values.

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 221.66 g/mol | |

| Solubility | Slight in aqueous acid, DMSO | |

| Key NMR Peaks | δ 7.2–7.8 (aromatic H) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for sulfonic acid derivatives?

Methodological Answer:

- Systematic Solvent Screening : Test solubility in buffered aqueous systems (pH 2–12) and polar aprotic solvents (e.g., DMF, DMSO) to account for variations in ionic strength and pH .

- Purity Assessment : Use HPLC to rule out impurities affecting solubility. For example, residual sodium chloride from synthesis may reduce aqueous solubility .

- Computational Modeling : Apply quantum chemical calculations (e.g., COSMO-RS) to predict solvation free energy and validate experimental observations .

Q. What are the potential applications of this compound in pharmacological or material science research?

Methodological Answer:

- Pharmacological Intermediates : Sulfonic acid derivatives are key in synthesizing sulfonamide drugs. For example, 5-substituted aniline disulfonamides are precursors to VEGFR2 inhibitors .

- Material Science : Acts as a coupling agent in azo dye synthesis (e.g., Pigment Red 48:1) due to its amino and sulfonic acid groups, enabling diazotization and chromophore formation .

- Enzyme Studies : The sulfonic acid group mimics biological sulfates, making it useful in probing enzyme-substrate interactions (e.g., tyrosine sulfotransferases) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- Process Intensification : Use continuous flow reactors to enhance heat/mass transfer during sulfonation, reducing side reactions .

- Catalyst Screening : Test Lewis acids (e.g., AlCl) to accelerate sulfonation while minimizing decomposition.

- DoE (Design of Experiments) : Vary temperature (120–180°C), stoichiometry (chlorosulfonic acid:aniline ratio), and reaction time to identify optimal parameters via response surface methodology .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Classified as toxic (Hazard Level 8). Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal contact .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Store in airtight containers at 4°C to prevent moisture absorption .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of sulfonic acid derivatives under acidic conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. For example, notes instability in aqueous acid, while suggests DMSO stability.

- Mechanistic Insight : Protonation of the sulfonic acid group at low pH may reduce solubility, mimicking instability. Adjust pH to 5–7 for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。